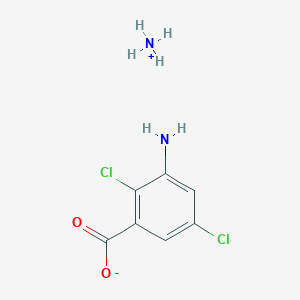
Chloramben-ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloramben-ammonium is a useful research compound. Its molecular formula is C7H8Cl2N2O2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics
Chloramben-ammonium is characterized by the following chemical properties:
- Molecular Formula : C7H8Cl2N2O2
- CAS Number : 1076-46-6 (for the ammonium salt)
- Solubility : Highly soluble in water, which influences its mobility in soil and potential environmental impact.
Herbicidal Properties
This compound is primarily used for controlling broadleaf weeds and grasses in various crops. Its effectiveness varies depending on formulation and application conditions.
Formulations and Efficacy
- Starch Xanthide Formulations : Research has shown that starch xanthide formulations of chloramben can provide effective weed control in crops like pumpkin (Cucurbita moschata). However, the ammonium salt formulation was less effective compared to emulsifiable concentrates, particularly on sandy soils .
- Environmental Persistence : Chloramben exhibits moderate persistence in soil. Studies indicate that soil bacteria can degrade chloramben over time, reducing its phytotoxicity . This degradation process is crucial for assessing its long-term environmental impact.
Case Studies
- Weed Control in Pumpkin Cultivation :
- Environmental Impact Assessment :
Comparative Analysis of Formulations
The following table summarizes the effectiveness of different formulations of this compound based on research findings:
| Formulation Type | Effectiveness | Soil Type | Notes |
|---|---|---|---|
| Soluble Concentrate (NH3 Salt) | Ineffective | Sandy | Poor control observed |
| Emulsifiable Concentrate (CH3 Ester) | Variable | Silt Loam/Sandy | Inconsistent results; better in silt loam |
| Starch Xanthide Formulations | Moderate | Silt Loam | Controlled weeds but not superior to EC |
Health and Safety Considerations
This compound has been associated with certain health risks. Animal studies have reported effects on liver function from chronic exposure . Although it has low toxicity for mammals, concerns exist regarding its potential developmental and reproductive toxicity .
Eigenschaften
CAS-Nummer |
1076-46-6 |
|---|---|
Molekularformel |
C7H8Cl2N2O2 |
Molekulargewicht |
223.05 g/mol |
IUPAC-Name |
azanium;3-amino-2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H5Cl2NO2.H3N/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12);1H3 |
InChI-Schlüssel |
RSSKZIYCSDAOJD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[NH4+] |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[NH4+] |
Key on ui other cas no. |
1076-46-6 |
Verwandte CAS-Nummern |
133-90-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















